molecular formula C21H29N3O4 B6054504 N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide

N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide

Katalognummer B6054504
Molekulargewicht: 387.5 g/mol
InChI-Schlüssel: IHPRUMHMKAIXRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide, also known as DDAVP, is a synthetic analog of vasopressin. It is a peptide hormone that is used to treat various medical conditions such as diabetes insipidus, nocturnal enuresis, and hemophilia A.

Wirkmechanismus

N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide works by binding to vasopressin receptors in the kidneys and blood vessels. This binding activates a signaling pathway that results in the reabsorption of water in the kidneys and the release of von Willebrand factor in the blood vessels.
Biochemical and Physiological Effects:
N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has several biochemical and physiological effects. It increases the reabsorption of water in the kidneys, which results in the concentration of urine and the reduction of urine volume. It also increases the release of von Willebrand factor, which is essential for the formation of blood clots.

Vorteile Und Einschränkungen Für Laborexperimente

N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has several advantages and limitations for lab experiments. It is a synthetic analog of vasopressin, which makes it more stable and biologically active. It is also easy to synthesize and has a long shelf life. However, N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide is expensive and requires specialized equipment for its synthesis and purification.

Zukünftige Richtungen

There are several future directions for the research on N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide. One area of research is the development of new analogs of N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide with enhanced biological activity and reduced side effects. Another area of research is the investigation of the role of N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide in the regulation of blood pressure and cardiovascular function. Finally, the use of N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide in the treatment of other medical conditions such as hypotension and shock is an area of ongoing research.

Synthesemethoden

N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide is synthesized by modifying the structure of vasopressin. The synthesis involves the addition of a dipeptide to the N-terminal of vasopressin. This modification results in the increased stability of the peptide and enhances its biological activity.

Wissenschaftliche Forschungsanwendungen

N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been extensively studied for its therapeutic potential in various medical conditions. It has been found to be effective in the treatment of diabetes insipidus, a condition characterized by excessive thirst and urination. N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide works by increasing the reabsorption of water in the kidneys, thereby reducing the volume of urine produced.
N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has also been used in the treatment of nocturnal enuresis, a condition characterized by bedwetting in children. It works by reducing the production of urine during the night, thereby reducing the incidence of bedwetting.
Furthermore, N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been found to be effective in the treatment of hemophilia A, a bleeding disorder caused by the deficiency of clotting factor VIII. N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide works by increasing the release of von Willebrand factor, which is essential for the formation of blood clots.

Eigenschaften

IUPAC Name

2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N,N-bis(prop-2-enyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-5-10-23(11-6-2)20(25)14-17-21(26)22-9-12-24(17)15-16-7-8-18(27-3)19(13-16)28-4/h5-8,13,17H,1-2,9-12,14-15H2,3-4H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPRUMHMKAIXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCNC(=O)C2CC(=O)N(CC=C)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.